molecular formula C11H15NO3 B13158177 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

Katalognummer: B13158177
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: IJLAPZJQULVZHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C11H15NO3 It is a derivative of furan and piperidine, featuring a hydroxymethyl group attached to the piperidine ring and an aldehyde group attached to the furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-(hydroxymethyl)furfural with piperidine under specific conditions. The reaction typically takes place in a solvent such as methanol, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carboxylic acid.

    Reduction: 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Hydroxymethyl)furfural: A related compound with similar structural features but lacking the piperidine ring.

    5-(Piperidin-1-yl)furan-2-carbaldehyde: Similar structure but without the hydroxymethyl group.

Uniqueness

5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde is unique due to the presence of both the hydroxymethyl and piperidine groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-[4-(hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c13-7-9-3-5-12(6-4-9)11-2-1-10(8-14)15-11/h1-2,8-9,13H,3-7H2

InChI-Schlüssel

IJLAPZJQULVZHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CO)C2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.